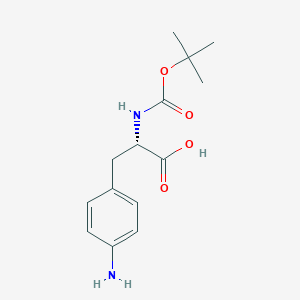

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

Overview of tert-Butyloxycarbonyl (Boc) Protection in Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgjk-sci.com It is valued for its ability to be introduced under relatively mild conditions and, more importantly, for its selective removal under acidic conditions. wikipedia.orgorganic-chemistry.org

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org Its removal is commonly achieved using strong acids like trifluoroacetic acid (TFA). chemistrysteps.com This acid-lability is a key feature that allows for its use in conjunction with other protecting groups that are stable to acid but labile to other conditions, enabling complex multi-step syntheses. organic-chemistry.org

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain while it is attached to a solid support. bachem.com The Boc protecting group played a foundational role in the development of SPPS and is still used in what is known as the Boc/Bzl (Boc/benzyl) strategy. peptide.com

In this strategy, the α-amino group of the incoming amino acid is temporarily protected with the Boc group, while more permanent benzyl-based protecting groups are used for the reactive side chains of the amino acids. peptide.com The Boc group is removed at each cycle of amino acid addition using a moderately strong acid, such as TFA. peptide.comproteogenix.science The more stable benzyl-based side-chain protecting groups remain intact until the final step of the synthesis, where they are removed with a very strong acid like hydrogen fluoride (B91410) (HF). peptide.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more common due to its milder deprotection conditions, the Boc strategy remains advantageous for certain applications, such as the synthesis of short peptides or sequences prone to certain side reactions under basic conditions. americanpeptidesociety.org

| Synthesis Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Condition for α-Amino Group | Final Cleavage and Deprotection |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based groups | Moderate Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) peptide.com |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl-based groups | Weak Base (e.g., Piperidine) proteogenix.science | Strong Acid (e.g., TFA) proteogenix.science |

The Boc group can influence the physical properties of amino acids, including their stability and solubility. The introduction of the bulky, nonpolar Boc group can increase the solubility of amino acids in organic solvents, which is beneficial for synthetic manipulations in non-aqueous environments.

Furthermore, the Boc protection renders the amino group unreactive to many reagents and conditions, thereby enhancing the stability of the amino acid during storage and handling. Boc-protected amino acids are generally stable crystalline solids that can be stored for extended periods without decomposition. This stability and modified solubility are critical for their successful application in the development of pharmaceutical and biotechnological products, where they can be used to improve the bioavailability and efficacy of peptide-based drugs. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMVQEZKACRLDP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375793 | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55533-24-9 | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-Boc-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc 4 Amino L Phenylalanine and Its Derivatives

Classical and Modern Approaches to Boc-Protection of 4-amino-L-phenylalanine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids in peptide synthesis. orgsyn.org Its introduction and selective removal are critical steps in the construction of complex peptides.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), is the quintessential reagent for the introduction of the Boc protecting group. wikipedia.org The reaction is typically carried out by treating the amino acid with Boc anhydride in the presence of a base. wikipedia.org

A common method involves dissolving L-phenylalanine in a mixture of acetone (B3395972) and water with triethylamine, followed by the addition of di-tert-butyl dicarbonate. google.com The reaction proceeds for several hours, after which the organic solvent is removed. The aqueous layer is then washed, acidified, and extracted to yield the N-Boc-L-phenylalanine. Another established procedure utilizes a biphasic system of tert-butyl alcohol and water, with sodium hydroxide (B78521) as the base. orgsyn.org The reaction of L-phenylalanine with di-tert-butyl dicarbonate in this system leads to the precipitation of the Boc-protected amino acid. orgsyn.org

The Boc group effectively shields the amino group from participating in unwanted side reactions during subsequent synthetic steps. wikipedia.org It is stable to most bases and nucleophiles, allowing for orthogonal protection strategies with other protecting groups like Fmoc. wikipedia.org The removal of the Boc group is typically achieved under moderately strong acidic conditions, such as with trifluoroacetic acid or hydrogen chloride in methanol. wikipedia.org

Table 1: Comparison of Boc-Protection Methods

| Method | Solvent System | Base | Key Features |

| Method 1 | Acetone/Water | Triethylamine | Biphasic system, straightforward workup. google.com |

| Method 2 | tert-Butyl Alcohol/Water | Sodium Hydroxide | Precipitation of the product simplifies isolation. orgsyn.org |

| Method 3 | Acetonitrile | 4-Dimethylaminopyridine (DMAP) | Anhydrous conditions. wikipedia.org |

4-amino-L-phenylalanine possesses two amino groups: the α-amino group at the chiral center and the para-amino group on the phenyl ring. The selective protection of these amines is crucial for directing subsequent chemical modifications.

The synthesis of Boc-4-amino-L-phenylalanine often starts from Boc-4-nitro-L-phenylalanine. mdpi.com The nitro group is reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon. mdpi.com This method yields N-α-Boc-4-amino-L-phenylalanine, where the α-amino group is protected, and the para-amino group is free for further derivatization.

The development of new synthetic strategies for the chemo- and regioselective modification of phenylalanine is an area of ongoing research. arkat-usa.org For instance, the reaction of D,L-phenylalanine with α-cyanoacetylenic alcohols in an aqueous medium with sodium hydroxide has been shown to result in chemo- and regioselective modification. arkat-usa.org While not directly involving Boc protection, this highlights the importance and challenge of achieving regioselectivity in phenylalanine derivatives.

Utilization of Di-tert-butyl Dicarbonate in Boc-Protection Strategies

Synthesis of Protected 4-amino-L-phenylalanine Derivatives for Specialized Applications

The ability to selectively protect the different functional groups of 4-amino-L-phenylalanine allows for the synthesis of a variety of derivatives with tailored properties for specific applications in peptide synthesis and medicinal chemistry.

For the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential. vulcanchem.com This involves using protecting groups that can be removed under different conditions. The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group is a cornerstone of modern peptide synthesis. wikipedia.orgvulcanchem.com

Fmoc-4-(Boc-amino)-L-phenylalanine is a key building block that exemplifies this strategy. biosynth.com In this derivative, the α-amino group is protected by the Fmoc group, while the para-amino group is protected by the Boc group. vulcanchem.com This allows for the selective deprotection of the α-amino group with a base (like piperidine) to enable peptide chain elongation, while the Boc group on the side chain remains intact. vulcanchem.com The Boc group can be removed later with an acid (like trifluoroacetic acid) if further modification of the side chain is desired. vulcanchem.com This dual-protection scheme provides the necessary flexibility to construct complex peptide structures. vulcanchem.comchemimpex.com

The para-amino group of Boc-4-amino-L-phenylalanine serves as a versatile handle for introducing a wide range of functionalities. biosynth.com This allows for the creation of novel amino acid building blocks with unique properties.

One approach involves the acylation of the free para-amino group. scispace.com For example, Boc-4-amino-L-phenylalanine can be reacted with triphosgene (B27547) to form an isocyanate, which can then be reacted with other molecules. mdpi.com Another method involves the direct acylation of the amino group using activated esters. scispace.com

These derivatization strategies are crucial for synthesizing peptides with modified properties, such as altered biological activity, improved stability, or the incorporation of labels for diagnostic or research purposes.

Fmoc/Boc Dual Protection Strategies

Green Chemistry Principles in Boc-4-amino-L-phenylalanine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of peptide synthesis, a major concern is the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org

Research has explored the use of more environmentally benign solvents for peptide synthesis reactions. Propylene (B89431) carbonate, for example, has been shown to be a viable green alternative to traditional solvents for both solution-phase and solid-phase peptide synthesis. rsc.org Studies have demonstrated that coupling and deprotection reactions, including the removal of the Boc group, can be carried out effectively in propylene carbonate with comparable or even better yields than in conventional solvents, and without significant racemization. rsc.org

Development of Environmentally Benign Synthetic Routes

The push towards sustainable chemical manufacturing has led to the development of greener synthetic pathways for Boc-4-amino-L-phenylalanine and its related compounds. These methods focus on reducing hazardous waste, minimizing energy consumption, and utilizing safer reagents and solvents.

A primary route to Boc-4-amino-L-phenylalanine involves the reduction of its nitro precursor, Boc-4-nitro-L-phenylalanine. Catalytic hydrogenation is a key technology in this area, valued for its high efficiency and clean reaction profile. acs.org This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process is highly effective, often yielding the desired product in high purity with water as the main byproduct, which aligns well with green chemistry principles. acs.orgacsgcipr.org

Another significant area of green innovation is the N-Boc protection step itself. Traditional methods often require stoichiometric amounts of base and solvents that are now considered environmentally problematic. rsc.org Research has focused on alternative catalytic systems and reaction media.

Heterogeneous Catalysts: A facile and environmentally friendly method for the Boc protection of various amines, including amino acids, utilizes a recyclable yttria-zirconia-based Lewis acid catalyst. semanticscholar.orgresearchgate.net This heterogeneous catalyst promotes the reaction between the amine and di-tert-butyl dicarbonate (Boc₂O) under mild conditions, often in a more benign solvent like acetonitrile, and can be easily recovered and reused. semanticscholar.orgresearchgate.net Other solid-supported acid catalysts, such as perchloric acid on silica (B1680970) gel (HClO₄–SiO₂), have also been shown to be highly efficient, reusable, and enable the reaction to proceed under solvent-free conditions. researchgate.netorganic-chemistry.org

Greener Solvents: The replacement of conventional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns, is a major goal. rsc.orgresearchgate.net Propylene carbonate (PC) has emerged as a promising green polar aprotic solvent for reactions involving Boc-protected amino acids, including coupling and deprotection steps. researchgate.netrsc.orgrsc.org Studies have shown that chemical yields in PC are comparable to those in traditional solvents, without causing significant racemization. researchgate.netnewdrugapprovals.org Polyethylene glycol (PEG-400) has also been demonstrated as an efficient and recyclable reaction medium for the N-Boc protection of amines under mild, room-temperature conditions. tandfonline.com

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis represents a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. Phenylalanine ammonia (B1221849) lyases (PALs) have been used in multienzymatic cascade processes to produce various phenylalanine derivatives from inexpensive starting materials. nih.govnih.gov While a direct enzymatic synthesis for Boc-4-amino-L-phenylalanine is not widely established, these chemoenzymatic strategies highlight a powerful and sustainable future direction for producing complex amino acids. d-nb.infowiley.com One-pot biocatalytic cascades using multiple enzymes have been constructed to achieve high-yield synthesis of diverse L-phenylalanine derivatives from simple aldehydes or carboxylic acids in aqueous environments. biorxiv.org

| Methodology | Key Reagents/Catalysts | Solvent | Key Green Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | High atom economy, clean byproduct (H₂O), recyclable catalyst. | acs.org |

| Heterogeneous Catalysis (Boc-protection) | Yttria-Zirconia, HClO₄–SiO₂ | Acetonitrile or Solvent-free | Reusable catalyst, mild conditions, minimal waste. | semanticscholar.orgresearchgate.netresearchgate.net |

| Green Solvent Replacement | Standard coupling reagents | Propylene Carbonate (PC), PEG-400 | Replaces toxic solvents (DMF, DCM), non-toxic, comparable yields. | rsc.orgtandfonline.com |

| Enzymatic Synthesis | Enzymes (e.g., PALs, Transaminases) | Aqueous buffer | High selectivity, mild conditions, environmentally benign. | nih.govnih.govbiorxiv.org |

Atom Economy and Reaction Efficiency in Amino Acid Derivatization

Reduction reactions , such as the catalytic hydrogenation of a nitro group to an amine, are inherently atom-economical. acs.orgacsgcipr.org The ideal reaction involves the addition of hydrogen atoms, with water being the only byproduct. Catalytic transfer hydrogenation is another highly efficient alternative to direct hydrogenation, using hydrogen donor molecules like formic acid or hydrazine (B178648) in the presence of a catalyst. nih.govursinus.edud-nb.info This method avoids the need for high-pressure hydrogen gas and often proceeds with high selectivity and efficiency. nih.govursinus.edud-nb.info

In contrast, protection and deprotection steps , which are essential in peptide synthesis, often have lower atom economy. The introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) generates tert-butanol (B103910) and carbon dioxide as byproducts, which are not incorporated into the final molecule. researchgate.net

The choice of synthetic strategy often involves a trade-off between atom economy, reaction efficiency, and functional group compatibility. acs.org For example, while catalytic hydrogenation is highly atom-economical, metal-based reductions using reagents like iron in ammonium (B1175870) chloride might be preferred for their lower cost and compatibility with other sensitive functional groups, despite generating more waste. acs.org The ongoing development of novel catalysts and processes aims to minimize these trade-offs, leading to synthetic routes that are both highly efficient and environmentally sustainable. semanticscholar.orgunibo.it

| Reaction Type | Example | Atom Economy | Efficiency Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | -NO₂ → -NH₂ | Very High | Addition reaction with H₂. Main byproduct is H₂O. Highly efficient and clean. | acs.orgacsgcipr.org |

| Catalytic Transfer Hydrogenation | -NO₂ → -NH₂ | High | Avoids pressurized H₂ gas. Donor molecule is converted to a simple byproduct. | nih.govd-nb.info |

| N-Boc Protection | -NH₂ → -NHBoc | Moderate | Uses Boc₂O. Byproducts (t-butanol, CO₂) are not incorporated into the product. Essential for synthesis but inherently wasteful. | researchgate.netorganic-chemistry.org |

| Enzymatic Cascade | Aldehyde → Amino Acid | High | One-pot reactions minimize intermediate workups, saving solvents and energy. High yields under mild conditions. | biorxiv.org |

Advanced Applications in Peptide and Protein Chemistry

Boc-4-amino-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, and Boc-4-amino-L-phenylalanine is a key component in this process. chemimpex.comchemimpex.com Its compatibility with standard coupling reagents and its effectiveness in SPPS contribute to high yields and purity of the final peptide products. chemimpex.comnetascientific.com The Boc group serves to protect the amino group during the elongation of peptide chains, which is essential for the efficient and controlled assembly of complex peptide sequences. peptide.com

Boc-4-amino-L-phenylalanine is frequently incorporated into the synthesis of bioactive peptides, which are molecules that can have specific biological effects and are of great interest as potential therapeutics and research tools. chemimpex.comchemimpex.com The unique structure of this amino acid derivative allows for selective functionalization, enabling researchers to create peptides with enhanced biological activity and specificity. chemimpex.com Its use as a building block is critical in the development of therapeutic proteins and other biologically active peptides. chemimpex.com

The synthesis of peptide hormones and enzyme inhibitors represents a significant application of Boc-4-amino-L-phenylalanine. chemimpex.comchemimpex.com These molecules are vital in regulating various physiological processes, and their synthetic production is crucial for both research and therapeutic purposes. By incorporating Boc-4-amino-L-phenylalanine, chemists can introduce specific amino acid sequences that mimic natural proteins, a key step in designing molecules that can effectively modulate biological pathways. chemimpex.com This capability is particularly valuable in the development of drugs targeting a wide range of diseases. chemimpex.com

The development of peptide-based therapeutics is a rapidly growing area in the pharmaceutical industry, and Boc-4-amino-L-phenylalanine is an important tool in this field. chemimpex.comnetascientific.com Peptide drugs offer high selectivity and low toxicity, making them attractive candidates for treating various conditions, including cancer, infectious diseases, and immune disorders. The use of Boc-4-amino-L-phenylalanine allows for precise modifications to peptide structures, which can lead to improved therapeutic efficacy and the creation of novel drug candidates. chemimpex.comchemimpex.com

Table 1: Applications of Boc-4-amino-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

| Application | Description | Key Advantages |

|---|---|---|

| Bioactive Peptides | Serves as a fundamental building block for synthesizing peptides with specific biological activities. chemimpex.comchemimpex.com | Enables the creation of peptides with enhanced stability, solubility, and selective functionalization for novel therapeutic agents. chemimpex.com |

| Peptide Hormones | Used to construct synthetic versions of natural peptide hormones for research and therapeutic use. chemimpex.comchemimpex.com | Facilitates the introduction of amino acid sequences that mimic natural proteins, crucial for designing effective hormone analogs. chemimpex.com |

| Enzyme Inhibitors | Incorporated into peptides designed to specifically inhibit enzyme activity, a key strategy in drug development. chemimpex.comchemimpex.com | Allows for the design of highly specific inhibitors that can selectively block pathological processes. |

| Peptide-Based Therapeutics | A versatile component in the synthesis of peptide drugs for various diseases. netascientific.comchemimpex.comguidechem.com | The type and sequence of amino acids directly influence the specificity and efficacy of peptide drugs. |

Synthesis of Peptide Hormones and Enzyme Inhibitors

Engineering of Novel Protein Structures and Functions

The incorporation of unnatural amino acids (UAAs) like Boc-4-amino-L-phenylalanine and its derivatives into proteins is a fundamental strategy in protein engineering. rsc.org This approach allows for the introduction of unique chemical functionalities not found in the canonical 20 amino acids, enabling precise control over protein structure and function. By replacing natural amino acids, researchers can fine-tune the three-dimensional structure of proteins and impart novel biological properties. Derivatives of Boc-4-amino-L-phenylalanine are used to modify proteins to study structure-function relationships and to develop new proteins with enhanced characteristics for industrial or biomedical applications. chemimpex.com

The site-specific incorporation of phenylalanine analogs into a protein's primary sequence can yield recombinant proteins with significantly enhanced or altered properties. rsc.org This method can introduce functionalities that improve stability, modify catalytic activity, or increase binding affinity for specific targets. The ability to add UAAs with specific physicochemical properties allows for the rational design of proteins tailored for therapeutic or industrial use. chemimpex.com For instance, modifying a protein's hydrophobic or hydrophilic properties by incorporating a UAA can enhance its stability or solubility.

The functional handle on Boc-4-amino-L-phenylalanine makes it highly suitable for bioconjugation, the process of linking molecules to create novel complexes. chemimpex.comchemimpex.com This is particularly valuable in designing targeted drug delivery systems. Peptides containing this amino acid can be attached to drugs, antibodies, or imaging agents. chemimpex.comchemimpex.com This approach can improve the targeting and delivery of therapeutic agents to specific cells or tissues, enhancing efficacy. chemimpex.com

A notable application is in the development of prodrugs that target specific transport proteins. For example, a prodrug was developed using a phenylalanine derivative to target the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.com Studies have shown that substitutions at the para position of the L-phenylalanine ring can confer high susceptibility for the LAT1 transporter, enabling the selective delivery of anticancer agents into tumor cells. mdpi.com

Modulation of Protein Folding and Stability

Role in the Synthesis of Polypeptide Gels and Materials

Phenylalanine derivatives are recognized as a privileged class of low molecular weight gelators that can self-assemble into fibrous networks, forming hydrogels. nih.govnih.gov The polymer derived from 4-amino-L-phenylalanine, poly(4-amino-L-phenylalanine) (P4APhe), has demonstrated a remarkable ability to form such materials. rsc.orgrsc.org Unlike conventional aromatic poly(amino acids) like poly(L-phenylalanine), P4APhe is water-soluble and possesses an in-situ gelation capability. rsc.orgrsc.org

High-molecular-weight P4APhe, synthesized via metal-initiated polymerization of the corresponding Nα-carboxyanhydride, can form hydrogel networks. rsc.orgrsc.orgresearchgate.net The gelation occurs when dried samples of the polymer swell in a solvent, leading to the formation of crystalline β-sheet domains. rsc.orgrsc.org These domains act as physical cross-linking junctions, creating a three-dimensional network that entraps the solvent. rsc.orgresearchgate.net

Furthermore, copolymers of 4-amino-L-phenylalanine and L-lysine have been shown to exhibit pH-responsive gelling behavior. This response is driven by changes in the balance between crystalline β-strands, α-helical structures, and hydrophilic random coils as the pH changes. rsc.orgrsc.orgresearchgate.net Interestingly, the inclusion of even a small amount of 4-amino-L-phenylalanine units in copolypeptides with L-lysine was found to promote the formation of α-helical structures. rsc.org

Table 1: Properties of Polypeptide Gels from 4-amino-L-phenylalanine (4APhe)

| Polymer Composition | Key Structural Feature | Gelation Behavior | Stimulus-Response |

|---|---|---|---|

| Poly(4-amino-L-phenylalanine) (P4APhe) Homopolymer | Formation of crystalline β-sheet domains | Forms hydrogels upon swelling in solvents | Not specified |

| Copolymers of 4APhe and L-lysine | Balance of β-strands, α-helices, and random coils | Forms hydrogels | pH-responsive |

pH-Responsive Conformational Changes in Copolypeptides

The incorporation of 4-amino-L-phenylalanine (4APhe), derived from its Boc-protected precursor, Boc-4-amino-L-phenylalanine, into copolypeptide chains gives rise to materials with significant pH-responsive behavior. This property is particularly evident in copolymers of 4APhe with other ionizable amino acids, such as L-lysine. These copolypeptides can undergo distinct conformational transitions in response to changes in the ambient pH, leading to alterations in their secondary structure and macroscopic properties like hydrogel formation. rsc.orgrsc.org

Circular dichroism (CD) spectroscopy is a key technique used to monitor these pH-induced conformational changes. For the homopolymer poly(4-amino-L-phenylalanine) (P4APhe), CD spectra show a distinct change as the pH is varied. rsc.org At low pH, the polymer may exist in a random coil conformation due to electrostatic repulsion between the protonated side chains. As the pH increases above the pKa of the aniline (B41778) group (around 3.5-4.0), the side chains become deprotonated, reducing repulsion and allowing the polymer to adopt more ordered structures, such as β-sheets. rsc.org This transition is observable as a decrease in the molar ellipticity at 220 nm as the pH rises. rsc.org

The table below summarizes the observed conformational changes in response to pH for polypeptides containing 4-amino-L-phenylalanine, based on circular dichroism data from published research. rsc.org

Table 1: pH-Dependent Conformational Characteristics of Poly(4-amino-L-phenylalanine)

| pH Range | Predominant Conformation | Observed Spectroscopic Feature | Underlying Mechanism |

|---|---|---|---|

| < 3.5 | Random Coil | Higher Molar Ellipticity [θ] at 220 nm | Protonation of the aniline side-chain leads to electrostatic repulsion, favoring a disordered conformation. |

| > 3.5 | β-sheet | Decreased Molar Ellipticity [θ] at 220 nm, plateauing above pH 3.5 | Deprotonation of the aniline side-chain reduces repulsion, allowing for the formation of stabilized, crystalline β-sheet structures. |

Conformational Analysis and Structural Studies of Boc 4 Amino L Phenylalanine Containing Systems

Spectroscopic Investigations of Peptide Conformation

Spectroscopic methods are powerful, non-invasive tools for probing the three-dimensional structure of molecules in various environments. researchgate.net Techniques such as NMR, CD, FTIR, and fluorescence spectroscopy each offer a unique window into the conformational details of peptides and polymers incorporating Boc-4-amino-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.net For systems containing Boc-4-amino-L-phenylalanine, NMR provides detailed information on the local environment of each atom.

The ¹H NMR spectrum of Boc-4-amino-L-phenylalanine itself would feature characteristic signals: a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, and signals for the α-proton, β-protons, and the aromatic protons of the phenylalanine side chain. nih.gov In studies of poly(4-amino-L-phenylalanine), derived from a protected precursor, ¹H NMR spectroscopy confirmed the successful deprotection of the side-chain amine and provided chemical shifts for the polymer backbone and side chain protons. rsc.org For instance, the ¹H NMR spectrum of poly(4-carbobenzyloxyamino-L-phenylalanine) in DMSO-d6 shows signals for the -CH2- protons around 2.9 ppm and the α-CH proton around 4.5 ppm. rsc.org

| Polymer | Solvent | Proton Assignment | Chemical Shift (δ ppm) |

|---|---|---|---|

| Poly(4-carbobenzyloxyamino-L-phenylalanine) | DMSO-d6 | -CH2- (β-protons) | 2.9 (d) |

| -CH- (α-proton) | 4.5 (br) | ||

| -ArH (aromatic) | 7.1-7.4 (m) | ||

| -NH- (amide) | 8.0 (br), 9.5 (br) | ||

| Poly(4-amino-L-phenylalanine) | D2O | -CH2- (β-protons) | 2.9 (d) |

| -CH- (α-proton) | 4.5 (br) | ||

| -ArH (aromatic) | 7.1-7.4 (m) |

Circular Dichroism (CD) spectroscopy is an indispensable tool for the rapid assessment of the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of a CD spectrum are characteristic of specific secondary structures such as α-helices, β-sheets, and random coils.

In studies involving polymers of 4-amino-L-phenylalanine (P4APhe), CD spectroscopy revealed significant pH-dependent conformational changes. rsc.org At a low pH, the polymer adopts a certain conformation that changes as the pH is increased, eventually plateauing above pH 3.5. This transition is monitored by the change in molar ellipticity at 220 nm, indicating a shift in the polymer's secondary structure, likely driven by the protonation state of the 4-amino group on the phenyl side chain. rsc.org In other systems, CD spectroscopy has been used to determine the stereoisomeric configuration of derivatives of Boc-4-amino-L-phenylalanine and to study how external chiral molecules can influence the helicity of peptides. nih.govnih.gov

| pH Range | Observation | Inferred Structural State |

|---|---|---|

| pH < 3.5 | Molar ellipticity [θ] at 220 nm decreases as pH increases. | Conformational transition is occurring. |

| pH > 3.5 | Molar ellipticity [θ] at 220 nm plateaus. | A stable chain conformation is reached. |

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing valuable information about functional groups and, critically for peptides, hydrogen bonding and secondary structure. The amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly sensitive to the peptide backbone conformation.

For polymers containing the 4-amino-L-phenylalanine residue, FTIR analysis is used to confirm polymerization and identify structural features. Strong amide bands around 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) are characteristic of the polypeptide backbone. rsc.org The precise positions of these bands can indicate the presence of α-helices (typically ~1650-1658 cm⁻¹), β-sheets (~1620-1640 cm⁻¹), or random coil structures. rsc.orgresearchgate.net In studies of related Boc-protected amino acids, the N-H stretching region (around 3300-3500 cm⁻¹) has been analyzed to understand intramolecular hydrogen bonding patterns, which are fundamental to stable conformations. researchgate.net The sensitivity of vibrational reporters, such as the nitrile group in the analogous 4-cyano-L-phenylalanine, to the local solvent environment highlights how FTIR can be used to probe the local dielectric environment within a peptide structure. nih.gov

| Frequency (cm⁻¹) | Assignment | Structural Significance |

|---|---|---|

| ~1650 | Amide I (C=O stretch) | Confirms peptide bond formation; position indicates secondary structure. |

| ~1540 | Amide II (N-H bend, C-N stretch) | Confirms peptide bond formation; sensitive to secondary structure. |

| 3000-3100 | Aromatic C-H stretch | Presence of the phenyl side chain. |

| 1500-1600 | Aromatic C=C stretch | Overlaps with Amide II; confirms phenyl ring. |

Fluorescence spectroscopy is an extremely sensitive technique used to study protein conformational changes and intermolecular interactions. nih.gov The technique relies on the properties of fluorophores, which can be intrinsic (like the aromatic amino acids tryptophan, tyrosine, and phenylalanine) or extrinsic (synthetic dyes).

The Boc-4-amino-L-phenylalanine residue contains a 4-aminophenyl group, which is structurally similar to aniline (B41778). Aniline and its derivatives are known to be fluorescent, with emission properties that are highly sensitive to the polarity of their local environment. This makes the 4-aminophenyl side chain a potential intrinsic fluorescent probe. Its fluorescence emission maximum and quantum yield would be expected to change depending on whether it is exposed to a polar aqueous solvent or buried within a nonpolar hydrophobic core of a folded peptide. nih.govnih.gov This solvatochromic behavior can be exploited to monitor conformational changes, ligand binding events, or peptide-membrane interactions that alter the microenvironment of the Boc-4-amino-L-phenylalanine residue.

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Insight

Computational Approaches to Conformational Landscape Exploration

While spectroscopic methods provide experimental data on molecular conformation, computational chemistry offers a powerful complementary approach to explore the full conformational landscape, rationalize experimental findings, and predict structural properties.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules. These methods are instrumental in studying the intramolecular interactions that govern the conformational preferences of amino acids and peptides. nih.gov

For a molecule like Boc-4-amino-L-phenylalanine, DFT calculations can be used to model its diamide (B1670390) derivative to mimic the peptide environment. The calculations explore the potential energy surface by systematically rotating the key dihedral angles of the backbone (φ, ψ) and the side chain (χ₁, χ₂). acs.org This process identifies low-energy, stable conformers and the energy barriers between them.

Studies on the parent L-phenylalanine have used DFT to reveal how intramolecular interactions between the carboxylic acid, amino, and phenyl groups define its structure. nih.gov Similar calculations for Boc-4-amino-L-phenylalanine would elucidate the influence of the bulky Boc-protecting group and the electronic effects of the 4-amino substituent on the phenyl ring. These calculations can predict vibrational frequencies (for comparison with FTIR data), NMR chemical shifts, and the relative energies of different folded structures, providing a molecular-level interpretation of the experimental spectroscopic data. nih.govacs.org

Molecular Dynamics Simulations of Peptide Conformation

Simulations often begin by creating a model of the peptide in a solvated environment, typically water, to mimic physiological conditions. dovepress.comrsc.org The system is then subjected to energy minimization and equilibration steps before a production run where data is collected. nih.govnih.gov Analysis of the simulation trajectories can reveal key structural information such as backbone dihedral angles (phi and psi), hydrogen bonding patterns, and the solvent accessible surface area (SASA) of the modified residue. nih.gov

For instance, MD simulations can be used to compare the conformational propensities of peptides containing Boc-4-amino-L-phenylalanine with their natural counterparts. nih.gov These studies can elucidate whether the modified residue favors specific secondary structures, such as helices or sheets, or if it introduces flexibility or constraints into the peptide backbone. The data derived from these simulations, including potential energy landscapes and root-mean-square deviation (RMSD) of atomic positions, are invaluable for understanding the structural consequences of incorporating this unnatural amino acid. nih.govbiorxiv.org

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides

| Parameter | Description | Relevance to Boc-4-amino-L-phenylalanine Peptides |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between the Boc-4-amino-L-phenylalanine residue and the rest of the peptide and solvent. |

| Solvent Model | A representation of the solvent molecules (e.g., water) in the simulation. | Crucial for accurately modeling the hydrophobic and hydrophilic interactions of the peptide. |

| Simulation Time | The duration of the simulated time. | Longer simulations provide a more comprehensive sampling of the conformational space available to the peptide. |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation. | Maintained at physiological levels to mimic biological conditions. |

| Analysis Metrics | Quantities calculated from the simulation trajectory, such as RMSD, dihedral angles, and hydrogen bonds. | Provide quantitative measures of the peptide's structure, stability, and dynamics. |

Impact of 4-amino-L-phenylalanine on Peptide Secondary Structure Propensities

The introduction of 4-amino-L-phenylalanine can significantly influence the propensity of a peptide to adopt specific secondary structures like alpha-helices and beta-sheets. rsc.org This is due to the unique steric and electronic properties of its side chain.

The alpha-helix is a common secondary structural element in proteins, characterized by a right-handed coiled conformation. wikipedia.org The stability of an alpha-helix is maintained by a network of hydrogen bonds between the backbone C=O group of one amino acid and the N-H group of the amino acid four residues ahead in the sequence. u-tokyo.ac.jp

The incorporation of certain non-canonical amino acids can either promote or disrupt helical structures. For example, some studies have shown that the introduction of specific residues can stabilize helical conformations. nih.govacs.org Research on copolypeptides of 4-amino-L-phenylalanine (4APhe) and L-lysine has indicated that a small amount of 4APhe can enhance the adoption of α-helical conformations. rsc.org The ability of the 4-amino group to participate in hydrogen bonding or alter the local electrostatic environment may contribute to this stabilization. Circular dichroism (CD) spectroscopy is a key experimental technique used to quantify the helical content of peptides in solution. u-tokyo.ac.jp

Beta-sheets are another major type of secondary structure, composed of beta-strands linked laterally by hydrogen bonds. mdpi.com The introduction of 4-amino-L-phenylalanine can also impact the formation and stability of beta-sheets and the turns that connect the strands.

Studies on homopolymers of 4-amino-L-phenylalanine (P4APhe) have shown that they can form crystalline β-sheet domains, which act as cross-linking junctions in hydrogels. rsc.org This suggests a strong propensity for this amino acid to participate in β-sheet structures. The aromatic side chain of phenylalanine itself can contribute to the stability of β-sheets through π-π stacking interactions. rsc.org

Table 2: Influence of 4-amino-L-phenylalanine on Secondary Structures

| Secondary Structure | Potential Impact of 4-amino-L-phenylalanine Incorporation |

|---|---|

| Alpha-Helix | Can enhance helical conformation in certain contexts, such as in copolymers with L-lysine. rsc.org |

| Beta-Sheet | Homopolymers demonstrate the ability to form crystalline β-sheet domains. rsc.org |

| Beta-Turn | The specific conformation can influence the type and stability of β-turns. beilstein-journals.orgmanchester.ac.uk |

Induction or Stabilization of Alpha-Helical Conformations

Structural Characterization of Engineered Proteins Incorporating Boc-4-amino-L-phenylalanine

To fully understand the structural consequences of incorporating Boc-4-amino-L-phenylalanine into a larger protein context, various biophysical and structural biology techniques are employed. These methods provide atomic-level details of the engineered protein's structure.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins. libretexts.org By obtaining high-quality crystals of a protein containing Boc-4-amino-L-phenylalanine, it is possible to visualize the precise orientation of the modified side chain and its interactions with the surrounding protein environment. nih.govacs.org This can reveal how the protein backbone and neighboring side chains accommodate the unnatural amino acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein structure and dynamics in solution. acs.orgnih.gov By isotopically labeling the protein or the unnatural amino acid, specific NMR signals can be assigned and used to derive structural restraints, such as distances between atoms. nih.govacs.org For proteins containing Boc-4-amino-L-phenylalanine, NMR can provide information on the local conformational ensemble and any dynamic changes that occur upon its incorporation. acs.org

These structural studies are often complemented by other biophysical methods, such as circular dichroism and fluorescence spectroscopy, to provide a comprehensive picture of the protein's structure and stability. nih.govu-tokyo.ac.jp The data obtained from these combined approaches are essential for validating the predictions from molecular dynamics simulations and for guiding the future design of proteins with novel functions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Boc-4-amino-L-phenylalanine |

| 4-amino-L-phenylalanine |

| L-lysine |

| L-phenylalanine |

| N-Formyl-L-phenylalanine-NH₂ |

| 2-indanyl-l-Glycine |

| 4-benzoyl-l-phenylalanine |

| 2-aminoindane-2-carboxylic acid |

| Alanine (B10760859) |

| Proline |

| Glycine |

| Valine |

| Leucine (B10760876) |

| Isoleucine |

| Arginine |

| Aspartic acid |

| Glutamic acid |

| Asparagine |

| Glutamine |

| Cysteine |

| Serine |

| Tyrosine |

| Tryptophan |

| Threonine |

| Histidine |

| Methionine |

| 4-cyano-L-phenylalanine |

| 4-iodo-L-phenylalanine |

| 4-Azido-L-phenylalanine |

| 4-(trifluoromethyl)-L-phenylalanine |

| N-Boc-4-ethynyl-L-phenylalanine methyl ester |

| α-aminoisobutyric acid |

| (Z)-dehydrophenylalanine |

| Dehydroalanine |

| (αMe)Hph |

| (αMe)Phe |

| (αEt)Phe |

| (αMe)Aoc |

| (αMe)Dip |

| (αMe)Val |

| D-Proline |

| β-Phenylalanine |

| Oleate |

| 4-19F-phenylalanine |

Biomedical and Biotechnological Applications of Boc 4 Amino L Phenylalanine and Its Conjugates

Applications in Drug Discovery and Development

Boc-4-amino-L-phenylalanine is a pivotal intermediate in the pharmaceutical industry, enabling the design and synthesis of novel therapeutics. innospk.comchemimpex.com Its structural similarity to natural amino acids allows for its integration into peptide-based drugs, which often exhibit high specificity and efficacy. chemimpex.com The Boc protecting group is crucial during synthesis, preventing unwanted reactions and allowing for the controlled assembly of complex peptide sequences. chemimpex.com

The unique structure of Boc-4-amino-L-phenylalanine makes it a valuable component in the design of peptides that can target specific receptors in the body. netascientific.com By incorporating this modified amino acid into peptide chains, researchers can develop agents with enhanced biological activity and specificity for various therapeutic targets. chemimpex.com This approach is particularly relevant in the creation of peptide hormones and enzyme inhibitors. chemimpex.com The presence of the Boc group allows for selective deprotection and further functionalization, enabling the attachment of other molecules to create targeted drug delivery systems. chemimpex.comnetascientific.com This strategy aims to improve therapeutic efficacy by ensuring that the drug preferentially interacts with the desired cells or tissues.

Due to its structural resemblance to amino acids involved in neurotransmitter function, Boc-4-amino-L-phenylalanine and its derivatives are utilized in the development of drugs for neurological disorders. chemimpex.comchemimpex.com This structural analogy allows these compounds to potentially interact with pathways in the brain. chemimpex.comnetascientific.com Research in this area focuses on leveraging these compounds to understand and potentially treat various neurological conditions. chemimpex.com

In oncology, derivatives of Boc-4-amino-L-phenylalanine are being explored for their potential in targeted cancer therapies. netascientific.com The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells, and molecules that can be recognized and transported by LAT1 are promising candidates for delivering cytotoxic agents specifically to tumors. mdpi.comresearchgate.net For instance, a prodrug approach involving a carbamate (B1207046) linkage of sesamol (B190485) to L-phenylalanine has been investigated to target LAT1 in melanoma. mdpi.com The synthesis of this prodrug involved the use of Boc-4-amino-L-phenylalanine. mdpi.comnih.gov Furthermore, conjugates of phenylalanine derivatives with monoclonal antibodies are being developed for radioimmunodetection and therapy of cancer. tandfonline.com For example, a DOTA-phenylalanine-alkyne derivative conjugated to an anti-EGFR antibody has been radiolabeled and evaluated for targeted tumor imaging and therapy. tandfonline.com

The structural similarity of Boc-4-amino-L-phenylalanine to natural amino acids makes it a useful tool in neuroscience research for studying neurotransmitter systems. chemimpex.comnetascientific.com L-phenylalanine is a natural precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine. smolecule.com By creating and studying derivatives, researchers can investigate the intricacies of neurotransmitter synthesis and function, which is crucial for understanding the biochemical basis of neurological disorders. chemimpex.com

Potential in Cancer Research and Treatment

Bioconjugation Strategies for Imaging and Diagnostics

Bioconjugation, the process of linking biomolecules to other molecules, is a key application for Boc-4-amino-L-phenylalanine and its derivatives. chemimpex.comchemimpex.com The ability to attach these compounds to imaging agents or other biomolecules facilitates the development of targeted diagnostic tools. chemimpex.com

Radiolabeled amino acids, including derivatives of phenylalanine, are of significant interest for diagnostic imaging, particularly in positron emission tomography (PET). snmjournals.orgbeilstein-journals.org These tracers can provide valuable information about tumor metabolism and can be superior to other imaging agents in certain contexts, such as differentiating neoplastic tissue from treatment-induced changes. beilstein-journals.org

Fluorine-18 is a commonly used isotope for PET radiotracers due to its favorable half-life. beilstein-journals.org Various 18F-labeled phenylalanine derivatives have been synthesized and evaluated as potential PET imaging agents for tumors. beilstein-journals.orgresearchgate.net For example, O-3-(2-[18F]fluoroethyl-L-DOPA ([18F]OFED) is a fluoroethylated DOPA derivative developed for amino acid transporter-based PET diagnostics. snmjournals.org The development of such radiopharmaceuticals often involves multi-step synthetic processes. beilstein-journals.orgnih.gov

Another approach involves the use of iodine radioisotopes. For instance, 2-iodo-L-phenylalanine has been synthesized and radiolabeled with iodine-123 or iodine-125 (B85253) for tumor imaging. nih.gov The synthesis of the precursor for this radiolabeling was optimized to achieve high yields. nih.gov Similarly, p-[131I]iodo-L-phenylalanine has been investigated as a therapeutic agent for gliomas. researchgate.net

The table below summarizes some key radiolabeled phenylalanine derivatives and their applications.

| Radiopharmaceutical | Isotope | Application | Key Findings |

| [18F]OFED | 18F | PET diagnostics for brain disorders | Can be synthesized in high yield and good quality. snmjournals.org |

| 4-borono-2-[18F]fluoro-D,L-phenylalanine ([18F]FBPA) | 18F | PET imaging of melanoma | Used in animal models, but low affinity for LAT1 limited its use for brain tumor imaging. beilstein-journals.org |

| 2-[123/125I]-iodo-L-phenylalanine | 123I/125I | Tumor imaging | Precursor synthesis optimized for high yield; subsequent radioiodination achieved high labeling yield and purity. nih.gov |

| p-[131I]iodo-L-phenylalanine ([131I]-IPA) | 131I | Radiotherapy for cancer | Showed efficacy in clinical trials for cancer treatment, particularly gliomas. researchgate.net |

Synthesis of Diagnostic Agents and Contrast Agents

Boc-4-amino-L-phenylalanine serves as a critical precursor in the synthesis of diagnostic agents, particularly radiolabeled compounds for nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The aromatic amino group provides a reactive handle for introducing imaging moieties, such as radioisotopes.

A key application is in the preparation of radioiodinated phenylalanine analogues for imaging brain tumors. nih.govresearchgate.net Malignant gliomas often exhibit increased amino acid transport, making radiolabeled amino acids effective tracers. researchgate.net The synthesis process typically involves modifying the Boc-4-amino-L-phenylalanine precursor, for example, by converting the amino group into a more suitable functional group for radiolabeling, such as a trialkylstannyl group. This is followed by an iododestannylation reaction using a radioisotope of iodine. nih.govresearchgate.net

For instance, no-carrier-added (n.c.a.) p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA) for PET and n.c.a. p-[¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) for radionuclide therapy have been synthesized from a Boc-protected, tri-n-butylstannyl-L-phenylalanine derivative. nih.gov This synthesis achieves high radiochemical yields and purity, demonstrating the utility of the Boc-protected precursor in creating clinically relevant diagnostic and therapeutic agents (radiotheranostics). nih.gov The iodine atom on derivatives like Boc-4-iodo-L-phenylalanine can also be used directly for radiolabeling, making it a valuable component in the development of imaging agents. chemimpex.com

| Precursor | Radioisotope | Resulting Agent | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | ¹²⁴I | n.c.a. p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA) | PET imaging of malignant gliomas | Achieved 90+/-6% radiochemical yield and >99% purity. The tracer showed intensive accumulation in rat and human glioma cells. | nih.gov |

| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | ¹³¹I | n.c.a. p-[¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) | Radionuclide-based therapy for malignant gliomas | High-level targeting to glioblastoma engrafts in vivo, suggesting potential for therapy. | nih.gov |

Fluorescent Tagging of Proteins and Peptides for Bioimaging

The strategic placement of fluorescent probes within proteins and peptides is essential for visualizing molecular processes in real-time. Boc-4-amino-L-phenylalanine is a valuable starting material for creating these fluorescently tagged biomolecules. The free amino group on the phenyl ring can be readily conjugated to a variety of fluorophores.

Alternatively, the amino group can be converted into other bioorthogonal functional groups, such as an azide (B81097). The resulting Boc-4-azido-L-phenylalanine can then be incorporated into a peptide sequence. chemimpex.com This azide group serves as a chemical handle for "click chemistry" reactions, allowing for the highly specific and efficient attachment of a fluorescent dye. chemimpex.comnih.gov This method is widely used in fluorescence-tagging experiments, including Förster Resonance Energy Transfer (FRET) studies, to measure distances and detect conformational changes in proteins. nih.gov

Research has demonstrated the synthesis of various phenylalanine derivatives with fluorescent properties suitable for protein modification. For example, biphenyl (B1667301) derivatives of phenylalanine have been shown to exhibit useful fluorescence and can be incorporated into proteins like dihydrofolate reductase with minimal disruption of protein function, enabling sensitive monitoring of protein conformational changes. nih.gov The ability to site-specifically introduce these fluorescent amino acids allows researchers to visualize and track cellular processes with high precision. chemimpex.comebi.ac.uk

| Derivative | Methodology | Application | Significance | Reference |

|---|---|---|---|---|

| 4-Azido-L-phenylalanine (from Boc-protected precursor) | Incorporation into proteins followed by "click" reaction with a fluorescent dye | Fluorescence-tagging, FRET studies | Provides a "clickable" handle for site-specific labeling to study protein dynamics and interactions. | nih.govebi.ac.uk |

| Fmoc-4-amino-L-phenylalanine | Direct use as a fluorescent probe after deprotection | Detection of epithelial cells | Can be functionalized to act as a fluorescent probe for specific cell types. | biosynth.com |

| Biphenyl-phenylalanines | Site-specific incorporation into proteins | FRET measurements, monitoring protein conformation | Act as structurally compact fluorophores that minimally perturb protein function. | nih.gov |

Role in Biochemical Research and Protein Engineering

Boc-4-amino-L-phenylalanine and its derivatives are fundamental tools in biochemical research and protein engineering. chemimpex.comchemimpex.com They allow for the introduction of unique chemical functionalities into peptides and proteins that are not present in the 20 canonical amino acids. This expansion of the genetic code enables scientists to modify proteins with high precision, facilitating detailed studies of their structure, function, and dynamics. chemimpex.comuni-hamburg.de

Probing Protein Structure and Function

The ability to insert non-canonical amino acids at specific sites in a protein is a powerful technique for probing structure-function relationships. uni-hamburg.de Derivatives of Boc-4-amino-L-phenylalanine are frequently used for this purpose. For example, the amino group can be modified to create photo-crosslinkable probes, such as p-azido-L-phenylalanine. ebi.ac.uk When incorporated into a protein, this amino acid can be activated by UV light to form a covalent bond with nearby interacting molecules, effectively trapping transient protein-protein interactions for later analysis. ebi.ac.uk

Another approach involves using derivatives with unique spectroscopic properties. 4-Cyano-L-phenylalanine, which can be synthesized from a Boc-protected precursor, serves as a vibrational reporter. acs.org The nitrile group has a distinct infrared absorption frequency that is sensitive to its local environment, allowing it to be used to probe the electrostatic environment, hydrogen bonding, and conformational changes within a protein. acs.org Similarly, introducing phenylalanine analogues with photo-crosslinkable groups is a common strategy to map protein-protein interaction sites and understand folding and dynamics.

Studies Related to Enzyme Activity and Protein Folding

Incorporating analogues of phenylalanine into enzymes is a key strategy for studying the determinants of catalytic activity and the mechanisms of protein folding. chemimpex.comchemimpex.com The role of specific residues in catalysis can be dissected by replacing them with custom-designed amino acids.

A study on E. coli methylenetetrahydrofolate reductase (MTHFR) highlights this approach. The enzyme features a conformationally mobile phenylalanine residue (Phe223) in its active site that interacts with both the NADH substrate and the folate substrate. nih.gov To probe its function, researchers created mutants where Phe223 was replaced with alanine (B10760859) and leucine (B10760876). The Phe223Ala mutation significantly impaired the binding of both substrates, while the Phe223Leu mutation did not affect folate binding and even increased the rate of the oxidative half-reaction. This type of site-directed mutagenesis with non-canonical or variant amino acids provides precise insights into how individual residues contribute to substrate binding and catalysis. nih.gov

Furthermore, studies on dihydrofolate reductase (DHFR) have shown that introducing bulky biphenyl-phenylalanine derivatives at various positions can have different effects on enzyme activity depending on the steric accessibility of the site. nih.gov This demonstrates how such derivatives can be used to probe the structural tolerance and conformational flexibility of different regions within an enzyme. nih.gov These studies are crucial for understanding diseases caused by misfolded proteins and for engineering enzymes with enhanced stability or novel functions. chemimpex.comchemimpex.com

| Enzyme | Position | Analogue/Mutant | Effect on Activity | Inference | Reference |

|---|---|---|---|---|---|

| E. coli MTHFR | 223 | Phe223Ala | 40-fold impairment in substrate binding; <2-fold change in catalysis rate. | Phe223 is critical for substrate binding but less so for the chemical step. | nih.gov |

| E. coli MTHFR | 223 | Phe223Leu | Oxidative half-reaction is 3-fold faster than wild-type. | A leucine at this position is a suitable replacement for the oxidative half-reaction. | nih.gov |

| E. coli DHFR | 115 (crowded region) | Biphenyl-phenylalanine B | Activity reduced to 25% of wild-type. | The specific orientation and size of the analogue disrupt function in a sterically constrained site. | nih.gov |

| E. coli DHFR | 115 (crowded region) | Biphenyl-phenylalanine C | Activity maintained at 82% of wild-type. | Subtle changes in the analogue's structure can be well-tolerated even in crowded regions. | nih.gov |

Monitoring Protein Synthesis and Dynamics

Measuring the rate and location of protein synthesis is fundamental to understanding cellular homeostasis in health and disease. pnas.org Phenylalanine analogues are emerging as powerful tools for this purpose. The strategy involves introducing a labeled phenylalanine mimic into cells or organisms, which is then incorporated into newly synthesized proteins via the native translational machinery. pnas.org

A notable example is the development of L-2-tellurienylalanine (TePhe), a phenylalanine mimic containing a tellurium atom. pnas.orgresearchgate.net TePhe is incorporated into proteins as a surrogate for phenylalanine and can be detected with high sensitivity using mass cytometry. This allows for the direct measurement of protein synthesis without the need for amino acid starvation or radioactive labeling. pnas.org This technique has been used to visualize translation dynamics in various tissues, including the gut, brain, and tumors, in vivo. pnas.org

In addition to monitoring synthesis, phenylalanine derivatives can be used to study protein dynamics. For example, 4-azido-L-phenylalanine, once incorporated into a protein, can serve as a vibrational probe. Its azide group provides a unique spectroscopic signal that can be used to investigate local protein dynamics during events like enzyme catalysis and protein folding. nih.gov These methods provide a window into the dynamic life of proteins within the complex cellular environment.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies for 4-amino-L-phenylalanine

The Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under specific conditions. chemimpex.com However, the quest for more efficient and orthogonal protection strategies for the amino group of 4-amino-L-phenylalanine remains an active area of research. Future work is expected to focus on developing protecting groups that offer enhanced selectivity and can be removed under even milder conditions, thereby preserving the integrity of complex and sensitive peptide structures.

One promising avenue is the exploration of alternative protecting groups that can be cleaved by specific enzymes or light, offering a high degree of control over the deprotection process. For example, the use of the Fmoc (fluorenylmethoxycarbonyl) group is common in solid-phase peptide synthesis (SPPS) and offers a different deprotection mechanism (base-lability) compared to the acid-labile Boc group. chemimpex.comepo.org Research into novel protecting groups could lead to more efficient syntheses of complex peptides containing 4-amino-L-phenylalanine, enabling the creation of novel therapeutics and research tools. chemimpex.com

| Protecting Group | Deprotection Condition | Key Advantages |

| Boc | Acidic conditions (e.g., TFA) epo.org | Stable, widely used chemimpex.com |

| Fmoc | Basic conditions (e.g., piperidine) chemimpex.com | Orthogonal to Boc, suitable for SPPS epo.org |

| Novel Groups | Enzymatic or photolytic cleavage | High selectivity, mild conditions |

Expanding the Scope of Genetic Code Expansion Technologies

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs), like 4-amino-L-phenylalanine, into proteins, opening up new possibilities for protein engineering and functional studies. nih.govacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that can recognize the ncAA and its corresponding codon. wiley.com

Future research in this area will likely focus on several key aspects:

Improving the efficiency and fidelity of ncAA incorporation to enable the production of proteins with multiple ncAAs. nih.gov

Expanding the repertoire of ncAAs that can be incorporated, including those with novel chemical functionalities. nih.gov

Developing autonomous systems where the host organism can biosynthesize the ncAA, eliminating the need for external supplementation. wiley.compnas.org

The successful incorporation of p-aminophenylalanine (the deprotected form of Boc-4-amino-L-phenylalanine) has already been demonstrated in various organisms, including bacteria, yeast, and even multicellular organisms like zebrafish. nih.govwiley.com These advancements are paving the way for the creation of proteins with enhanced or novel properties, such as improved catalytic activity, altered stability, or the ability to participate in new biochemical reactions. nih.gov

Advanced Bioconjugation Methodologies for Complex Biomolecules

The amino group on the phenyl ring of 4-amino-L-phenylalanine provides a unique chemical handle for bioconjugation, the process of linking molecules to proteins or other biomolecules. nih.gov This has been exploited to attach various moieties, including antibodies and therapeutic agents, to proteins containing this ncAA. chemimpex.comnih.gov

Emerging research is focused on developing more efficient and site-specific bioconjugation methods. This includes the use of oxidative coupling strategies that can form stable bonds between the amino group of 4-amino-L-phenylalanine and other molecules, even at low concentrations. nih.gov These advanced methodologies are crucial for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) for targeted cancer therapy and the surface modification of viral capsids for molecular targeting applications. nih.gov

| Bioconjugation Strategy | Target Moiety | Application |

| Oxidative Coupling | Antibodies | Targeted drug delivery nih.gov |

| Diazotization | Various molecules | Protein labeling and modification |

| Amide Bond Formation | Carboxylic acids | Peptide and protein synthesis |

Application of Boc-4-amino-L-phenylalanine in Biomaterials Science and Nanotechnology

The unique properties of Boc-4-amino-L-phenylalanine and its derivatives are being increasingly explored in the fields of biomaterials science and nanotechnology. chemimpex.com The ability of peptides containing this amino acid to self-assemble into well-defined nanostructures, such as nanofibers and hydrogels, is a particularly active area of research.

These self-assembling materials have potential applications in:

Drug Delivery: Encapsulating and providing controlled release of therapeutic agents.

Tissue Engineering: Creating scaffolds that can support cell growth and tissue regeneration.

Biodegradable Materials: Developing environmentally friendly alternatives to traditional plastics.

Furthermore, the incorporation of 4-aminophenylalanine into polymers can create biopolyimides with high thermal resistance and unique self-assembly properties, leading to the formation of nanospheres. acs.org Research is also being conducted on using electrografted layers of 4-aminophenylalanine to create surfaces that resist the non-specific binding of proteins, which is a significant challenge in the development of biomedical devices and biosensors. researchgate.net

In Silico Design and Optimization of Peptides and Proteins Incorporating this Amino Acid

Computational methods, or in silico approaches, are becoming increasingly powerful tools in the design and optimization of peptides and proteins. uniupo.it By simulating the structure and behavior of molecules, researchers can predict how the incorporation of an ncAA like 4-amino-L-phenylalanine will affect the properties of a peptide or protein.

Future research in this area will likely involve:

Developing more accurate force fields and simulation methods to better model the behavior of ncAAs.

Using computational screening to identify promising peptide sequences with desired properties, such as high binding affinity to a specific target. researchgate.net

Designing novel proteins with enhanced stability or catalytic activity by strategically placing 4-amino-L-phenylalanine within their structure.

For instance, in silico studies have been used to design peptides with immunomodulatory activity and to understand the binding of compounds to transporters like the L-type amino acid transporter 1 (LAT1). researchgate.netepo.org These computational approaches can significantly accelerate the discovery and development of new peptide-based therapeutics and biomaterials.

Q & A

Q. How does the Boc protection strategy influence the synthesis and stability of Boc-4-amino-L-phenylalanine in peptide assembly?

The Boc (tert-butoxycarbonyl) group protects the amine functionality during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling steps. For Boc-4-amino-L-phenylalanine, the Boc group ensures selective activation of the carboxylic acid for peptide bond formation while the 4-amino group on the phenyl ring remains available for post-synthetic modifications (e.g., bioconjugation via click chemistry) . Stability is maintained under basic conditions but requires mild acidic conditions (e.g., trifluoroacetic acid) for cleavage, avoiding degradation of sensitive functional groups .

Q. What experimental parameters are critical for optimizing coupling efficiency of Boc-4-amino-L-phenylalanine in SPPS?

Key parameters include:

- Activation reagent : Use of carbodiimides (e.g., DCC) or uronium salts (HBTU/HATU) for carboxylate activation.

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility and minimize steric hindrance.

- Coupling time : Extended reaction times (2–4 hours) to account for steric effects from the bulky Boc group.

- Monitoring : Kaiser test or HPLC to confirm coupling completion .

Q. How can researchers validate the purity and structural integrity of Boc-4-amino-L-phenylalanine post-synthesis?

Analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area).

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (C₁₄H₂₀N₂O₄, MW 280.3) .

- Optical rotation : Verify enantiomeric purity (e.g., +23.0° to +29.0° in methanol) .

Advanced Research Questions

Q. How can cross-reactivity of Boc-4-amino-L-phenylalanine enantiomers affect molecularly imprinted polymer (MIP) studies, and how is this quantified?

MIPs imprinted with Boc-L-phenylalanine show enantioselective binding, but cross-reactivity with D-enantiomers or structurally similar compounds (e.g., Boc-alanine) can occur due to heterogeneous binding sites. Batch rebinding assays with Scatchard analysis reveal non-linear plots, indicating binding site heterogeneity. For example, a study reported 20–30% cross-reactivity for Boc-D-phenylalanine on L-imprinted MIPs, necessitating optimization of imprinting conditions (e.g., porogen polarity, monomer ratios) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR) for Boc-4-amino-L-phenylalanine derivatives with modified aryl groups?

Discrepancies in NMR signals (e.g., aromatic protons or Boc-group splitting) may arise from:

- Solvent effects : Use deuterated DMSO or CDCl₃ to stabilize conformers.

- Dynamic proton exchange : Lower temperatures (e.g., 25°C → 5°C) to slow exchange in amino-substituted derivatives.

- Crystallographic validation : Single-crystal X-ray diffraction to confirm regiochemistry of substituents (e.g., 4-azido vs. 4-cyano derivatives) .

Q. How does the 4-amino group’s reactivity influence the design of site-specific protein labeling strategies?

The 4-amino group enables bioorthogonal modifications:

- Azide-alkyne cycloaddition : React with DBCO- or BCN-modified probes for fluorescence labeling .

- Schiff base formation : Condensation with aldehydes for stable conjugates.

- Photocrosslinking : Incorporation of diazirine moieties for proximity-based protein interaction mapping . Optimize pH (7.0–8.5) and reaction time (1–2 hours) to balance specificity and yield .

Q. What are the implications of incomplete Boc deprotection in downstream applications, and how is this mitigated?

Residual Boc groups hinder bioconjugation or enzymatic assays. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.